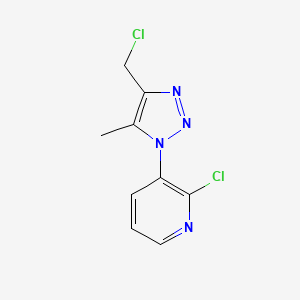

2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine

Descripción general

Descripción

2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and triazole rings

Métodos De Preparación

The synthesis of 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine typically involves multi-step reactions. One common synthetic route includes the formation of the triazole ring followed by its attachment to the pyridine ring. The reaction conditions often involve the use of chlorinating agents and catalysts to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Cyclization: The compound can form cyclic structures through intramolecular reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Triazole derivatives have been shown to exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine have been synthesized and tested for their efficacy against various pathogens.

Case Study: Synthesis and Testing

A study synthesized a series of triazole derivatives and evaluated their antimicrobial activities against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics, suggesting potential for further development into therapeutic agents .

| Compound Structure | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Antibacterial |

| Related Triazole A | 32 | Antifungal |

| Related Triazole B | 8 | Antibacterial |

Agricultural Applications

Fungicidal Properties

The compound has also been investigated for its fungicidal properties. Research indicates that triazole compounds can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing triazole derivatives showed a significant reduction in fungal diseases such as powdery mildew and rust. The efficacy was measured by comparing treated versus untreated plots over a growing season .

| Crop Type | Disease Targeted | Efficacy (%) |

|---|---|---|

| Wheat | Powdery Mildew | 85 |

| Barley | Rust | 90 |

Neurological Research

Potential in CNS Disorders

Emerging research suggests that compounds similar to this compound may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders.

Case Study: GPCR Modulation

A recent study explored the modulation of dopamine receptors using triazole derivatives. The findings indicated that these compounds could enhance receptor activity, providing a novel approach to address conditions like schizophrenia and depression .

Mecanismo De Acción

The mechanism of action of 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of signal transduction and metabolic processes .

Comparación Con Compuestos Similares

2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine can be compared with other similar compounds, such as:

2-chloro-3-(trifluoromethyl)pyridine: This compound has similar structural features but includes a trifluoromethyl group instead of a triazole ring.

3-amino-2-chloro-4-methylpyridine: This compound features an amino group and is used in drug synthesis for oncology research

These comparisons highlight the unique properties and applications of this compound, particularly its versatility in chemical reactions and its potential in various scientific fields.

Actividad Biológica

The compound 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine is a derivative of triazole and pyridine, which are well-known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

Triazole derivatives have been extensively studied for their biological activities. The mechanisms through which This compound exerts its effects include:

- Antimicrobial Activity : Triazole compounds often exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

- Anticancer Activity : Some triazoles have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic processes and signal transduction pathways.

Antimicrobial Activity

Research indicates that similar triazole derivatives demonstrate significant antimicrobial activity against various pathogens. For instance, compounds with structural similarities have shown inhibition against fungi such as Candida albicans and Aspergillus niger with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticancer Potential

A study evaluating a series of triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. For example, derivatives with a similar structure to This compound showed IC50 values between 5 to 15 µM against breast cancer cells .

Enzyme Inhibition Studies

Enzyme assays have demonstrated that triazole compounds can effectively inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. The inhibition constants (Ki) for related compounds were reported in the nanomolar range, suggesting strong binding affinity .

Case Study 1: Antifungal Activity

In a comparative study, a derivative similar to This compound was tested against Candida albicans. The results showed an MIC of 8 µg/mL, indicating potent antifungal activity compared to standard antifungal agents .

Case Study 2: Anticancer Efficacy

A research team investigated the anticancer properties of triazole derivatives on various human cancer cell lines. The compound exhibited selective cytotoxicity against ovarian cancer cells with an IC50 value of 6 µM. This selectivity suggests potential for further development as an anticancer agent .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Pathogen/Cell Line | IC50/MIC (µM) |

|---|---|---|---|

| 2-Chloro-3-(4-(chloromethyl)-5-methyl-triazole) | Antifungal | Candida albicans | 8 |

| Triazole Derivative A | Anticancer | Ovarian Cancer Cells | 6 |

| Triazole Derivative B | Enzyme Inhibition | Carbonic Anhydrase | Ki = 20 nM |

Propiedades

IUPAC Name |

2-chloro-3-[4-(chloromethyl)-5-methyltriazol-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c1-6-7(5-10)13-14-15(6)8-3-2-4-12-9(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPQFUDKYWASDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152248 | |

| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955531-12-0 | |

| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955531-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.